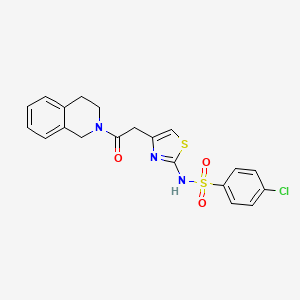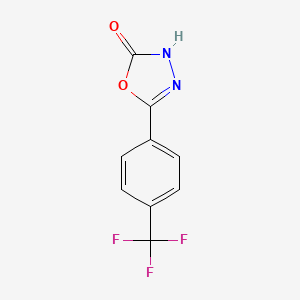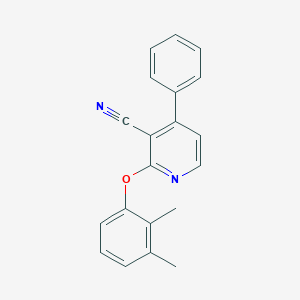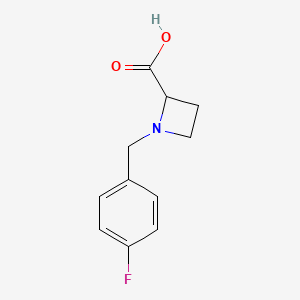
4-chloro-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. TAK-659 has been shown to inhibit the activity of various kinases, making it a promising candidate for the treatment of various diseases, including cancer and autoimmune disorders.
Mecanismo De Acción
4-chloro-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide works by inhibiting the activity of various kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). By inhibiting these kinases, this compound can disrupt signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of BTK and ITK, this compound has also been shown to inhibit the activity of other kinases, including JAK3 and FLT3. These effects can lead to changes in cellular signaling pathways, which can have downstream effects on cell growth, survival, and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-chloro-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide is its specificity for certain kinases, which can make it a useful tool for studying the role of these kinases in various biological processes. However, one limitation of this compound is that it may not be effective against all types of cancer cells, and its efficacy may vary depending on the specific genetic mutations present in the cancer cells.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another area of interest is its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis, where it may be able to inhibit the activity of kinases that are involved in the immune response. Additionally, researchers may continue to explore the potential of this compound as a tool for studying the role of various kinases in biological processes.
Métodos De Síntesis
The synthesis of 4-chloro-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide involves several steps, including the reaction of 4-chloro-2-nitrobenzoic acid with cyclobutanone to form 4-chloro-N-cyclobutyl-2-nitrobenzamide. This intermediate is then reacted with methylamine and cyanogen bromide to form the final product, this compound.
Aplicaciones Científicas De Investigación
4-chloro-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic applications. One area of interest is its potential use in the treatment of cancer. This compound has been shown to inhibit the activity of various kinases that are involved in cancer cell growth and survival, making it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
4-chloro-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-16(13(8-15)5-2-6-13)12(18)10-4-3-9(14)7-11(10)17(19)20/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTYZDKGAYRJAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-])C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B2846012.png)
![ethyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2846014.png)
![3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2846015.png)
![(3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid](/img/structure/B2846017.png)


![1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2846024.png)
![N-1,3-benzodioxol-5-yl-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2846025.png)

![1-(azepan-1-yl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2846029.png)
![N-phenyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2846032.png)

